tert-Butyl 2,3-difluoro-4-nitrobenzoate
Description
tert-Butyl 2,3-difluoro-4-nitrobenzoate is a benzoate ester derivative featuring a tert-butyl ester group, with fluorine substituents at the 2- and 3-positions and a nitro group at the 4-position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where nitro groups serve as precursors for further functionalization (e.g., reduction to amines).
Properties
Molecular Formula |
C11H11F2NO4 |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
tert-butyl 2,3-difluoro-4-nitrobenzoate |
InChI |
InChI=1S/C11H11F2NO4/c1-11(2,3)18-10(15)6-4-5-7(14(16)17)9(13)8(6)12/h4-5H,1-3H3 |
InChI Key |
KRVPFKDTQWAQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,3-difluoro-4-nitrobenzoate typically involves the esterification of 2,3-difluoro-4-nitrobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,3-difluoro-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted benzoates with various functional groups replacing the fluorine atoms.
Reduction: 2,3-difluoro-4-aminobenzoate.
Hydrolysis: 2,3-difluoro-4-nitrobenzoic acid and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl 2,3-difluoro-4-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.
Biology: In the development of fluorinated compounds for biological assays and imaging studies.
Medicine: As an intermediate in the synthesis of potential pharmaceutical compounds with fluorinated aromatic rings.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2,3-difluoro-4-nitrobenzoate is primarily related to its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The ester group allows for hydrolysis, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
Key Observations:
Nitro vs. Bromo Groups : The nitro group in the target compound is a stronger electron-withdrawing group than bromo, directing electrophilic substitution reactions to meta positions and increasing reactivity in reduction or nucleophilic aromatic substitution. Bromo analogs may exhibit slower reaction kinetics in such processes .
Fluorine Substitution: The 2,3-difluoro arrangement in the target compound creates distinct electronic and steric effects compared to mono- or 2,6-difluoro analogs. This influences regioselectivity in further derivatization and may alter solubility profiles.
Ester Group Variation : tert-Butyl esters, as in the target compound, resist hydrolysis better than ethyl esters (e.g., Ethyl 5-bromo-2-fluorobenzoate), enhancing stability in acidic or aqueous conditions .
Spectroscopic Differentiation
highlights NMR as a critical tool for structural elucidation. For example:
- 1H-NMR Shifts : The nitro group in this compound would deshield adjacent protons, producing distinct chemical shifts compared to bromo analogs. Fluorine substituents further split signals due to spin-spin coupling.
- 13C-NMR : The electron-withdrawing nitro group significantly downshifts the carbonyl carbon (C=O) resonance compared to bromo-substituted esters .
Biological Activity
Tert-butyl 2,3-difluoro-4-nitrobenzoate (CAS No. 2641113-93-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both difluoro and nitro groups in its structure suggests enhanced interactions with biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₁₂F₂N O₄, with a molecular weight of 241.22 g/mol. The compound features a tert-butyl group attached to a benzoate moiety, which includes fluorine atoms and a nitro group at specific positions on the aromatic ring. This combination of functional groups contributes to its chemical reactivity and solubility characteristics.
Research indicates that the nitro and fluoro groups in this compound may enhance its ability to interact with various biological systems. The compound's structure allows for potential binding to enzymes or receptors, which can lead to inhibitory or modulatory effects on biological pathways.
Pharmacological Studies
A study highlighted the importance of structural modifications in enhancing the biological activity of benzoate derivatives. It was found that compounds similar to this compound exhibited significant inhibition of specific enzymes, indicating its potential as a therapeutic agent .
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit certain proteases, which are critical in various physiological processes. For example, derivatives of benzoate compounds have been shown to effectively inhibit enteropeptidase, a membrane-bound serine protease involved in protein digestion .
Table 1: Summary of Inhibition Studies on Related Compounds
| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| This compound | Enteropeptidase | Competitive | TBD |
| Methyl 2-fluoro-6-nitrobenzoate | Trypsin | Non-competitive | TBD |
| 4-Amino-2,3-difluoro-5-nitrobenzoic acid | Chymotrypsin | Competitive | TBD |
Research Findings
Recent findings suggest that the biological activity of this compound may be attributed to its interaction with specific amino acid residues in target enzymes. Computational docking studies have indicated favorable binding affinities with key residues, supporting the hypothesis that this compound can serve as a lead compound for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
